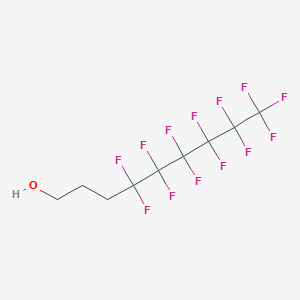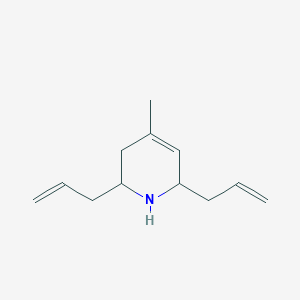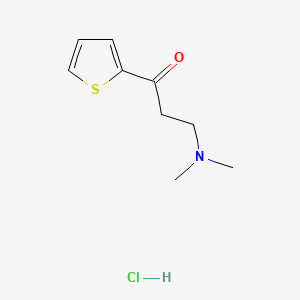
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol
概要
説明
The compound 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol is a highly fluorinated alcohol that is of interest due to its potential applications in various fields such as materials science, medicinal chemistry, and synthetic chemistry. The presence of multiple fluorine atoms imparts unique physical and chemical properties to the molecule, which can be exploited in the design of new compounds and materials.
Synthesis Analysis
The synthesis of related fluorinated compounds has been reported in the literature. For instance, the synthesis of 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, a fluorinated 1,3,5-triketone, was achieved through a Claisen-type double condensation of acetone with trifluoroacetic acid ethyl ester . Although this synthesis does not directly pertain to 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, it demonstrates the type of reactions and strategies that might be employed in the synthesis of highly fluorinated compounds.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can exhibit unique features due to the presence of fluorine atoms. For example, in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, an orthogonal intramolecular C–F···C=O interaction was observed, which may stabilize certain conformations of the molecule . This kind of interaction could also be relevant in the analysis of the molecular structure of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol, as the fluorine atoms could influence its three-dimensional conformation and reactivity.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite distinct from their non-fluorinated counterparts. The study on the synthesis of poly[2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane] involved a nucleophilic substitution reaction followed by ring-opening polymerization . This suggests that the fluorinated alcohol could potentially undergo similar nucleophilic substitution reactions, which could be useful in further functionalizing the molecule or incorporating it into polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are heavily influenced by the strong electronegativity and small size of fluorine atoms. These properties include high thermal stability, resistance to solvents and chemicals, and unique surface properties. The synthesis and characterization of related fluorinated compounds, such as those mentioned in the provided papers, typically involve techniques like NMR and IR spectroscopy to elucidate structural details and understand the behavior of these molecules under various conditions . Similar analytical techniques would be essential in the comprehensive analysis of the physical and chemical properties of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol.
科学的研究の応用
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol : This compound is used in self-assembly and contact printing .
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol : This compound is used to differentiate the effect on the work function and surface wetting for silver. Additionally, it can be used as a starting material to synthesize F-alkyl aroxysulfonyl carbamates and thiocarbamates .
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
将来の方向性
This involves the potential applications and research directions for the compound. It could include potential uses in industry, medicine, research, etc.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to researchers in the field for more information.
特性
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h23H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDEQANNRNNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379871 | |
| Record name | 3-(Perfluorohexyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononan-1-ol | |
CAS RN |
80806-68-4 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80806-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Perfluorohexyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.196.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)





![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)

